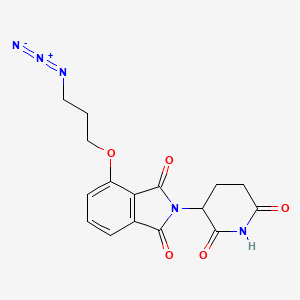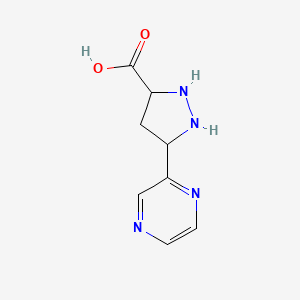
5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazine ring fused to a pyrazolidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazin-2-amine with a suitable carboxylic acid derivative under acidic or basic conditions. For example, the reaction of pyrazin-2-amine with 3-carboxypyrazolidine in the presence of a dehydrating agent like thionyl chloride can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrazine-2,3-dicarboxylic acid.
Reduction: Formation of pyrazolidine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
Scientific Research Applications
5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: Shares the pyrazine ring but lacks the pyrazolidine moiety.
Pyrazolidine-3-carboxylic acid: Contains the pyrazolidine ring but lacks the pyrazine moiety.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide: Similar in having a pyrazine ring but differs in the attached functional groups.
Uniqueness
5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid is unique due to the combination of the pyrazine and pyrazolidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-pyrazin-2-ylpyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2/c13-8(14)6-3-5(11-12-6)7-4-9-1-2-10-7/h1-2,4-6,11-12H,3H2,(H,13,14) |
InChI Key |
WLNFILVHCUQITC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C(=O)O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



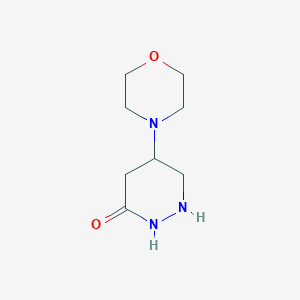



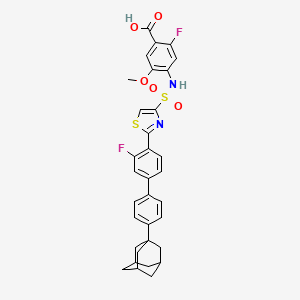

![2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one](/img/structure/B12362754.png)

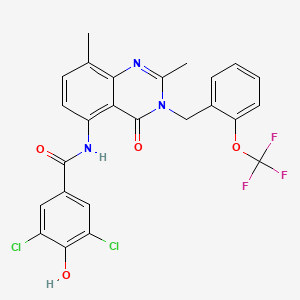
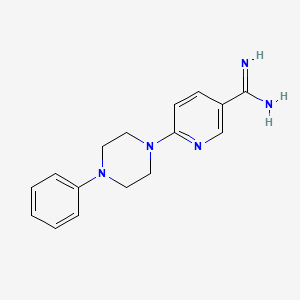
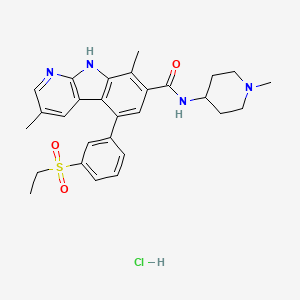
![2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B12362773.png)
